3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine
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Overview
Description
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine is a chemical compound with the molecular formula C11H22N2. It is part of the azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-tert-butyl-3-azabicyclo[3.2.1]octane-8-hydroxylamine.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different products.
Common reagents and conditions used in these reactions include catalytic hydrogenation, Grignard reagents, and specialized acylation reagents . Major products formed from these reactions include hydroxylamine derivatives and other substituted azabicyclo[3.2.1]octane compounds .
Scientific Research Applications
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: It is utilized in proteomics research applications.
Medicine: The compound is part of the tropane alkaloid family, which has significant biological activities.
Industry: It is used in bulk manufacturing and custom synthesis for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets and pathways. As a member of the tropane alkaloid family, it may interact with neurotransmitter receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine can be compared with other similar compounds such as:
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one
- Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
These compounds share the azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific tert-butyl and amine functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C11H22N2/c1-11(2,3)13-6-8-4-5-9(7-13)10(8)12/h8-10H,4-7,12H2,1-3H3 |
InChI Key |
HXEOCJDNAJZJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC2CCC(C1)C2N |
Origin of Product |
United States |
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